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Compound of Interest

Compound Name: CH-Piata

Cat. No.: B10828853

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the synthetic cannabinoid receptor agonist (SCRA) CH-PIATA against
other notable SCRAs. The content herein is based on available experimental data to objectively
assess its relative harm potential.

Overview of CH-PIATA

CH-PIATA is a synthetic cannabinoid that has been identified in seized drug materials.
Structurally, it belongs to the indole-3-acetamide class of SCRAs. Unlike many of its
predecessors that act as potent, full agonists at cannabinoid receptors, in vitro studies have
characterized CH-PIATA as having weak activity at both the CB1 and CB2 receptors, even
exhibiting signs of antagonism. This pharmacological profile suggests a potentially lower harm
potential compared to other more potent SCRAs.

Comparative In Vitro Activity at Cannabinoid
Receptors

The primary determinant of the psychoactive effects and acute toxicity of SCRASs is their
interaction with the CB1 receptor. The following table summarizes the in vitro activity of CH-
PIATA in comparison to other well-characterized SCRAs. The data is primarily derived from [3-
arrestin 2 recruitment assays, a common method to assess the functional activity of G-protein
coupled receptors like the cannabinoid receptors.
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d
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B-arrestin 2 Activity / Not
o
CH-PIATA CB1/CB2 Recruitmen  Signs of - - [11[2]
] Quantified
t Antagonis
m
[-arrestin 2
ADB- _
cB1 Recruitmen 635 141 CP55,940 [3]
FUBIATA )
[B-arrestin 2
JWH-018 CB1 Recruitmen 25.3 100 JWH-018 [4]
t
MDMB- [B-arrestin 2
4en- CB1 Recruitmen  2.47 239 JWH-018 [4]
PINACA t
Radioligan
o Not
CP-47,497 CB1 d Binding 2.1 ) - [5]
Applicable
(Kd)

Note: A lower EC50 value indicates higher potency, while a higher Emax value indicates

greater efficacy relative to the reference compound. The data for CH-PIATA is qualitative,

highlighting its low efficacy.

Comparative In Vivo Effects and Toxicological

Profile

The in vitro activity of SCRAs generally correlates with their in vivo effects and overall harm

potential. While specific in vivo studies on CH-PIATA are limited, the known effects of the

comparator SCRAS provide a basis for estimating its potential harm.
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Known Toxicological

Compound In Vivo Effects .
Profile
Expected to be low due to Expected to have a limited
CH-PIATA o o _
weak in vitro activity. harm potential.[1]
Associated with adverse
effects including trance-like
) states, hospitalizations, and
Psychoactive effects are
ADB-FUBIATA ) deaths.[6] One death has been
expected due to CB1 agonism. ) )
linked to coronary arterial
thrombosis following
intoxication.[7][8][9]
Associated with numerous
Produces the classic adverse events, including
cannabinoid tetrad in mice anxiety, paranoia, tachycardia,
JWH-018 (hypothermia, analgesia, and in some cases, more

catalepsy, and locomotor
suppression).[10][11][12][13]

severe outcomes. Its
metabolites can also be active.
[14]

MDMB-4en-PINACA

Potent in vivo effects, including
hypothermia, analgesia, and

catalepsy in mice.[15][16]

Implicated in numerous
fatalities and severe adverse
health events worldwide.[4][17]
[18][19]

CP-47,497

Produces potent
cannabimimetic effects in
animals.[20][21]

Was one of the first SCRAs to
be widely detected in "Spice"
products and is associated
with the general adverse

effects of this class.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for assessment, the following

diagrams illustrate the canonical signaling pathway for SCRAs and a typical experimental

workflow for determining in vitro potency.
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Caption: Canonical CB1 Receptor Signaling Pathway for SCRAs.
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Caption: Experimental Workflow for -arrestin Recruitment Assay.

Experimental Protocols
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B-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This assay is a common method to quantify the functional potency and efficacy of ligands for
G-protein coupled receptors.

Cell Lines: A mammalian cell line (e.g., CHO-K1 or HEK293) is engineered to stably co-
express the human CB1 or CB2 receptor fused to a small fragment of 3-galactosidase (the
ProLink™ tag) and B-arrestin 2 fused to the larger, complementing fragment of 3-
galactosidase (the Enzyme Acceptor).

Principle: Upon agonist binding to the CB receptor, the receptor becomes activated and
phosphorylated, leading to the recruitment of the B-arrestin 2-Enzyme Acceptor fusion
protein. This brings the two fragments of 3-galactosidase into close proximity, allowing them
to form an active enzyme.

Detection: A substrate for 3-galactosidase is added, which, when cleaved by the active
enzyme, produces a chemiluminescent signal. The intensity of this signal is directly
proportional to the amount of B-arrestin 2 recruited to the receptor.

Procedure Outline:

o

Cells are seeded into 384-well plates and incubated.

[¢]

The test compound (e.g., CH-PIATA or other SCRAS) is added at various concentrations.

o

The plates are incubated to allow for receptor binding and B-arrestin recruitment.

[e]

The detection reagent containing the chemiluminescent substrate is added.

o

After a further incubation period, the luminescence is read using a plate reader.

Data Analysis: The raw luminescence data is normalized and plotted against the logarithm of
the compound concentration to generate a dose-response curve. From this curve, the EC50
(the concentration at which 50% of the maximal response is achieved) and the Emax (the
maximum response elicited by the compound, often expressed as a percentage of a
reference full agonist) are determined using non-linear regression.
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Conclusion

Based on the available in vitro data, CH-PIATA demonstrates significantly weaker activity at
cannabinoid receptors compared to other prevalent SCRAs such as ADB-FUBIATA, JWH-018,
and MDMB-4en-PINACA. The latter compounds are potent, full agonists that have been
associated with severe adverse health effects and fatalities. The weak agonist/antagonist
profile of CH-PIATA suggests a markedly lower harm potential. However, it is crucial to note
that the metabolism of CH-PIATA could potentially produce active metabolites, a phenomenon
observed with other SCRAs. Therefore, while the parent compound appears to have a limited
risk profile, a complete assessment of its harm potential would necessitate further in vivo
studies and metabolite activity profiling. Researchers and drug development professionals
should consider this comparative data when evaluating the risks associated with newly
emerging SCRAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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